molecular formula C25H30N2O5 B2480419 1-(benzylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate CAS No. 1217093-10-1

1-(benzylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate

Cat. No.: B2480419
CAS No.: 1217093-10-1
M. Wt: 438.524
InChI Key: JAHDGFGQKJHICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(benzylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate features a carbazole core substituted with a 6-methyl group and a propan-2-ol side chain bearing a benzylamino group. The oxalate salt enhances solubility and stability, making it suitable for pharmacological studies. Carbazole derivatives are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name

1-(benzylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O.C2H2O4/c1-17-11-12-23-21(13-17)20-9-5-6-10-22(20)25(23)16-19(26)15-24-14-18-7-3-2-4-8-18;3-1(4)2(5)6/h2-4,7-8,11-13,19,24,26H,5-6,9-10,14-16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHDGFGQKJHICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CNCC4=CC=CC=C4)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(benzylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate represents a novel class of carbazole derivatives that have garnered attention for their potential biological activities, particularly in antimicrobial and antifungal domains. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with the appropriate carbazole derivatives and benzylamine.
  • Reactions : The key reactions include the formation of the benzylamino linkage and subsequent derivatization to form the oxalate salt.
  • Characterization : The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of carbazole derivatives, including this compound.

MicroorganismActivity ObservedReference
Staphylococcus aureus (Gram-positive)Moderate inhibition
Escherichia coli (Gram-negative)Significant inhibition
Candida albicans (Fungal)Effective against yeast strains

The compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens like Candida albicans.

The proposed mechanism by which these compounds exert their antimicrobial effects includes:

  • Disruption of Cell Membrane Integrity : The interaction with microbial membranes leads to increased permeability.
  • Inhibition of Nucleic Acid Synthesis : Some studies suggest interference with DNA replication or RNA transcription processes.

Case Studies

  • Case Study on Antifungal Efficacy : A study conducted on various carbazole derivatives demonstrated that modifications at the benzylamine position significantly influenced antifungal efficacy against Candida albicans. The compound showed superior activity compared to other synthesized analogs, indicating its potential as a lead compound for antifungal drug development .
  • Toxicity Assessment : Another investigation focused on the toxicity profile of this compound. Results indicated that while it possesses notable antimicrobial properties, it also exhibits cytotoxic effects at higher concentrations on mammalian cell lines, necessitating further studies to optimize therapeutic indices .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Carbazole Modifications

Halogenated Derivatives
  • 1-(benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol (CAS 303798-31-4) Molecular formula: C₂₂H₂₀Cl₂N₂O Chlorine atoms at positions 3 and 6 increase electron-withdrawing effects, enhancing receptor binding affinity but reducing solubility compared to the 6-methyl analog . Activity: Halogenation often improves potency in antimicrobial and anticancer assays due to stronger hydrophobic interactions .
Brominated Analog

Side Chain Variations

Amino Group Modifications
  • 1-(cyclohexylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol (CID55025) Cyclohexylamino group replaces benzylamino, increasing steric bulk and lipophilicity. Pharmacokinetics: Enhanced metabolic stability due to reduced susceptibility to oxidative degradation . Target: Listed in DrugBank, suggesting interaction with enzymes or receptors in neurological pathways .
  • 1-Carbazol-9-yl-3-(1-phenyl-ethylamino)-propan-2-ol benzoate Phenethylamino group introduces an additional benzene ring, altering steric and electronic properties. Salt form: Benzoate improves solubility but may affect bioavailability compared to oxalate .

Functional Group Additions

  • Contrast: The propan-2-ol and benzylamino groups in the target compound favor membrane permeability over ionic interactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Modifications Biological Activity Insights
Target Compound (Oxalate salt) C₂₅H₂₇N₂O₅ 435.5 6-methyl carbazole, benzylamino Enhanced solubility, antimicrobial potential
3,6-Dichloro analog (CAS 303798-31-4) C₂₂H₂₀Cl₂N₂O 399.32 Chlorine substituents Higher potency, lower solubility
1-(Cyclohexylamino) analog (CID55025) C₂₂H₃₂N₂O 348.5 Cyclohexylamino group Improved metabolic stability
3,6-Dibromo analog C₂₃H₂₂Br₂N₂O 502.25 Bromine substituents Increased lipophilicity, CNS targeting

Research Findings and Implications

  • Antimicrobial Activity : Carbazole derivatives with electron-withdrawing groups (e.g., Cl, Br) show superior activity against Gram-positive bacteria compared to methyl-substituted analogs .
  • Solubility vs. Potency Trade-off : The oxalate salt of the target compound balances solubility and bioactivity, whereas halogenated derivatives prioritize potency at the expense of solubility .
  • Structural Flexibility: Modifications to the amino side chain (e.g., cyclohexylamino) can tailor pharmacokinetic properties without compromising the carbazole core’s bioactivity .

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • N-Alkylation : Reaction of carbazole derivatives with benzylamine-containing intermediates under anhydrous conditions. Key parameters include temperature (60–80°C), solvent choice (e.g., DMSO or acetonitrile), and use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity .
  • Oxalate Salt Formation : Final protonation with oxalic acid in ethanol, requiring precise stoichiometry to avoid byproducts .
    Critical conditions:
    • Inert Atmosphere : Moisture-sensitive steps (e.g., alkylation) require nitrogen/argon to prevent hydrolysis .
    • Purification : Column chromatography (hexane:toluene = 4:1) or recrystallization to achieve >95% purity .

Advanced: How can researchers optimize the N-alkylation step to improve yield and purity?

Answer:
Optimization strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15–20 min at 100°C) while maintaining high yields (75–85%) .
  • Catalyst Screening : TBAB outperforms other phase-transfer catalysts in facilitating alkylation of carbazole nuclei .
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, while toluene minimizes side reactions .
    Troubleshooting Low Yields :
    • Monitor reaction progress via TLC (Rf = 0.4 in hexane:toluene) to identify incomplete alkylation .
    • Use excess alkylating agent (1.2–1.5 eq.) to drive the reaction to completion .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., benzylamino CH₂ at δ 3.8–4.2 ppm) and carbazole aromatic signals (δ 7.1–8.3 ppm) .
    • 2D ¹H-¹⁵N HMBC : Confirms connectivity between the carbazole and benzylamino moieties .
  • LCMS : Validates molecular weight (e.g., m/z = 410 [M+H]⁺) and purity (>98%) using reverse-phase C18 columns .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (deviation <0.4%) .

Advanced: How can researchers resolve contradictions in biological activity data across assay systems?

Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds to normalize data .
    • Validate solubility profiles (DMSO concentration ≤0.1%) to avoid false negatives in cell-based assays .
  • Data Reconciliation :
    • Cross-reference IC₅₀ values with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
    • Adjust for pH-dependent stability; the oxalate salt may dissociate in neutral buffers, altering bioavailability .

Basic: What are the key considerations when designing stability studies under various pH conditions?

Answer:

  • pH Range : Test stability in buffers simulating physiological (pH 7.4), gastric (pH 2.0), and storage (pH 4.5–6.0) conditions .
  • Analytical Methods :
    • HPLC-UV : Monitor degradation products (e.g., free carbazole at 254 nm) over 24–72 hours .
    • Mass Spectrometry : Identify hydrolysis products (e.g., cleavage of the oxalate counterion) .
  • Temperature Control : Store samples at 4°C (short-term) and -80°C (long-term) to prevent thermal degradation .

Advanced: How to perform molecular docking studies to predict receptor interactions?

Answer:

  • Target Selection : Prioritize receptors with structural homology to known carbazole targets (e.g., serotonin 5-HT₂A or dopamine D₂ receptors) .
  • Software Workflow :
    • Protein Preparation : Retrieve crystal structures from PDB (e.g., 6A93 for 5-HT₂A), remove water, and add hydrogen atoms .
    • Ligand Docking : Use AutoDock Vina with flexible side chains in the binding pocket.
    • Scoring : Compare binding energies (ΔG) with reference ligands (e.g., risperidone for 5-HT₂A) .
  • Validation :
    • Perform MD simulations (100 ns) to assess binding pose stability .
    • Correlate docking scores with experimental IC₅₀ values from radioligand displacement assays .

Advanced: What strategies mitigate stereochemical challenges during synthesis?

Answer:

  • Chiral Resolution :
    • Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers, critical for compounds with multiple stereocenters .
    • Opt for asymmetric catalysis (e.g., Jacobsen’s catalyst) in key steps like propan-2-ol formation .
  • Crystallography : Single-crystal X-ray diffraction (e.g., Cu Kα radiation) confirms absolute configuration and detects racemization .

Basic: What in vitro models are suitable for preliminary neuropharmacological evaluation?

Answer:

  • Receptor Binding Assays :
    • Radioligand Displacement : Test affinity for serotonin/dopamine receptors using [³H]ketanserin or [³H]spiperone .
  • Functional Assays :
    • cAMP Accumulation : Measure G-protein coupling in CHO cells transfected with target receptors .
  • Toxicity Screening :
    • MTT assay in SH-SY5Y neurons to rule out cytotoxicity at therapeutic concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.